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Executive Summary
This technical guide provides a comprehensive overview of the toxicological profile of the

insecticide triazamate in mammalian species. Triazamate, a triazole carbamate, is

characterized by high acute oral toxicity. The primary mechanism of toxicity is the inhibition of

acetylcholinesterase, a critical enzyme in the nervous system. This document synthesizes

available data on acute, subchronic, and chronic toxicity, as well as carcinogenicity,

genotoxicity, reproductive and developmental toxicity, and neurotoxicity. All quantitative data

are presented in structured tables for ease of reference. Detailed experimental protocols,

based on internationally recognized guidelines, are provided for key studies. Visualizations of

the mechanism of action and experimental workflows are included to facilitate understanding.
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Property Value

IUPAC Name
ethyl {[3-tert-butyl-1-(dimethylcarbamoyl)-1H-

1,2,4-triazol-5-yl]sulfanyl}acetate

CAS Number 112143-82-5

Chemical Formula C₁₃H₂₂N₄O₃S

Molecular Weight 314.4 g/mol

Class Triazole Carbamate Insecticide

Toxicokinetics: Absorption, Distribution,
Metabolism, and Excretion (ADME)
While specific quantitative data on the toxicokinetics of triazamate are not readily available in

the public domain, general principles of pesticide ADME in mammals can be inferred.[1][2] Oral

absorption is expected to be the primary route of exposure. Following absorption, distribution

throughout the body occurs via the bloodstream.[1] Metabolism is anticipated to be a key

determinant of the toxicity and clearance of triazamate.[3] As with many pesticides, excretion

is likely to occur through both urine and feces.[1]

Mechanism of Action: Cholinesterase Inhibition
As a carbamate insecticide, the primary mode of action of triazamate in mammals is the

inhibition of acetylcholinesterase (AChE). AChE is a crucial enzyme responsible for the

hydrolysis of the neurotransmitter acetylcholine at cholinergic synapses and neuromuscular

junctions.

The inhibition of AChE by triazamate is a pseudo-irreversible process involving the

carbamylation of the serine hydroxyl group in the active site of the enzyme. This prevents

acetylcholine from binding and being degraded, leading to an accumulation of acetylcholine in

the synaptic cleft. The resulting overstimulation of nicotinic and muscarinic receptors leads to

the clinical signs of toxicity.
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Mechanism of Acetylcholinesterase Inhibition by Triazamate.

Toxicological Endpoints
The toxicological data for triazamate have been established through a battery of studies

conducted in various mammalian species, primarily rats, mice, and rabbits. These studies

follow internationally recognized guidelines from the Organisation for Economic Co-operation

and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Acute Toxicity
Triazamate exhibits high acute toxicity via the oral route of exposure.

Table 1: Acute Toxicity of Triazamate
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Study Species Route LD₅₀ Reference

Acute Oral

Toxicity
Rat Oral 25 - 50 mg/kg bw

Acute Dermal

Toxicity
Rat Dermal > 2000 mg/kg bw

Acute Inhalation

Toxicity
Rat Inhalation

LC₅₀ > 2.1 mg/L

(4h)

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

Test Species: Wistar rats are commonly used.

Animal Housing: Animals are housed in controlled conditions with a 12-hour light/dark cycle

and access to standard diet and water ad libitum, except for a brief fasting period before

dosing.

Dosing: A single oral dose of triazamate is administered by gavage. The Up-and-Down

Procedure is a sequential dosing method that uses fewer animals to estimate the LD₅₀.

Observations: Animals are observed for clinical signs of toxicity and mortality at regular

intervals for at least 14 days after dosing. Body weight is recorded periodically.

Pathology: A gross necropsy is performed on all animals at the end of the study.
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General Workflow for an Acute Oral Toxicity Study.

Subchronic and Chronic Toxicity
Repeated-dose toxicity studies are conducted to evaluate the effects of longer-term exposure

to triazamate.

Table 2: Subchronic and Chronic Toxicity of Triazamate
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Study Species Duration NOAEL LOAEL
Key
Effects

Referenc
e

Subchronic

Oral
Rat 90 days

No data

available

No data

available

Chronic

Oral
Rat 2 years

2.5 mg/kg

bw/day

12.5 mg/kg

bw/day

Decreased

body

weight gain

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

Test Species: Sprague-Dawley or Wistar rats are typically used.

Groups: At least three dose groups and a control group, with an equal number of male and

female animals in each group.

Dosing: The test substance is administered daily in the diet, drinking water, or by gavage for

90 days.

Observations: Daily clinical observations, weekly body weight and food consumption

measurements, and periodic hematology, clinical chemistry, and urinalysis are conducted.

Pathology: At the end of the study, all animals undergo a full necropsy, and a comprehensive

set of organs and tissues are examined histopathologically.

Carcinogenicity
Based on available data, triazamate is not considered to be carcinogenic.

Table 3: Carcinogenicity of Triazamate

Species Duration Result Reference

Rat 2 years Not carcinogenic

Mouse 18 months Not carcinogenic
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Genotoxicity
Triazamate has been evaluated in a battery of in vitro and in vivo genotoxicity assays and is

not considered to be mutagenic.

Table 4: Genotoxicity of Triazamate

Assay System Result Reference

Ames Test S. typhimurium Negative

In vitro Chromosome

Aberration
Mammalian Cells Negative

In vivo Micronucleus

Test
Mouse Bone Marrow Negative

Experimental Protocol: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

Test Species: Mice or rats are used.

Dosing: The test substance is administered, typically via oral gavage or intraperitoneal

injection, usually on two or more occasions.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate intervals

after the last dose.

Analysis: Erythrocytes are examined for the presence of micronuclei, which are indicative of

chromosomal damage.

Reproductive and Developmental Toxicity
Triazamate has been assessed for its potential to cause reproductive and developmental

effects.

Table 5: Reproductive and Developmental Toxicity of Triazamate
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Study Species
NOAEL
(Parental/M
aternal)

NOAEL
(Offspring/
Developme
ntal)

Key Effects Reference

Two-

Generation

Reproduction

Rat
2.5 mg/kg

bw/day

12.5 mg/kg

bw/day

Decreased

parental body

weight

Development

al Toxicity
Rat

5 mg/kg

bw/day

15 mg/kg

bw/day

Maternal

toxicity at

higher doses

Development

al Toxicity
Rabbit

3 mg/kg

bw/day

10 mg/kg

bw/day

Maternal

toxicity at

higher doses

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

Test Species: Wistar rats are the preferred species.

Study Design: The test substance is administered to parental (P) generation animals before

mating, during mating, gestation, and lactation. The first-generation (F1) offspring are then

selected and administered the test substance through to the production of the second (F2)

generation.

Endpoints: A comprehensive set of endpoints are evaluated, including reproductive

performance (e.g., fertility, gestation length), offspring viability, growth, and development.

Histopathological examination of reproductive organs is also conducted.

Neurotoxicity
Based on the available toxicological data, there is no evidence to suggest that triazamate is

neurotoxic.

Human Health Risk Assessment
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Based on the toxicological data, regulatory agencies establish health-based guidance values to

protect human health.

Table 6: Health-Based Guidance Values for Triazamate

Value Definition
Value (mg/kg
bw/day)

Reference

Acceptable Daily

Intake (ADI)

An estimate of the

amount of a

substance in food or

drinking water that

can be consumed

daily over a lifetime

without presenting an

appreciable risk to

health.

0.025

Acceptable Operator

Exposure Level

(AOEL)

The maximum amount

of active substance to

which an operator

may be exposed

without any adverse

health effects.

0.025

Acute Reference

Dose (ARfD)

An estimate of the

amount of a

substance in food or

drinking water,

normally expressed

on a body weight

basis, that can be

ingested over a short

period of time, usually

during one meal or

one day, without

appreciable health risk

to the consumer.

0.05
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Conclusion
Triazamate is a triazole carbamate insecticide with high acute oral toxicity in mammals. Its

primary mechanism of action is the inhibition of acetylcholinesterase. Comprehensive

toxicological testing has shown that at lower, repeated doses, the main effect is a reduction in

body weight gain. There is no evidence of carcinogenicity, mutagenicity, or neurotoxicity.

Reproductive and developmental toxicity studies have established clear no-observed-adverse-

effect levels, with effects on offspring only occurring at doses that also cause maternal toxicity.

The established health-based guidance values (ADI, AOEL, and ARfD) provide a basis for the

safe use of triazamate in agricultural applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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